3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone
Brand Name: Vulcanchem
CAS No.: 898793-59-4
VCID: VC2302320
InChI: InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
SMILES: CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone

CAS No.: 898793-59-4

Cat. No.: VC2302320

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone - 898793-59-4

Specification

CAS No. 898793-59-4
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
Standard InChI Key GFPSOTYAQRQWGS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C
Canonical SMILES CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C

Introduction

Chemical Structure and Properties

Molecular Identification

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone belongs to the class of aromatic ketones characterized by a propiophenone backbone with specific substitution patterns. The compound is defined by the following properties:

ParameterValue
CAS Number898793-59-4
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
IUPAC Name3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
InChIInChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
SMILESCC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C

The structure features a 2,4-dimethylphenyl group connected to a propiophenone unit that contains a methoxy group at the ortho position of the benzoyl ring.

Physical and Chemical Characteristics

Based on its structural features, 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone exhibits the following characteristics:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Highly soluble in organic solvents such as tetrahydrofuran, dichloromethane, and ethanol; poorly soluble in water

  • Stability: Generally stable under normal storage conditions, but susceptible to oxidation over extended periods

  • Reactivity: Contains reactive functional groups including a ketone and aromatic rings

Synthesis Methods

Synthetic Approaches

The synthesis of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can be achieved through several methods, drawing from established synthetic routes for similar propiophenone derivatives.

Friedel-Crafts Acylation

One potential approach involves the Friedel-Crafts acylation reaction, which is widely used for similar compounds. The reaction typically proceeds as follows:

  • 2,4-Dimethylbenzene reacts with 2-methoxybenzoyl chloride

  • The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl3)

  • The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride

Grignard Reaction Pathway

An alternative synthesis route utilizes Grignard reagents:

  • Formation of a Grignard reagent from 2,4-dimethylbenzyl bromide

  • Reaction with 2-methoxybenzaldehyde

  • Oxidation of the resulting alcohol intermediate to form the ketone

This method is similar to the documented synthesis of 3'-methoxypropiophenone, which involves the reaction of m-methoxybenzonitrile with ethylmagnesium bromide .

Industrial Production Methods

For industrial-scale production, optimization strategies include:

Optimization ParameterImplementation
Reaction TemperatureControlled at 50-55°C for Grignard reactions
Catalyst ConcentrationTypically 3.0 g anhydrous aluminum trichloride per mol of reactant
Solvent SystemAnhydrous THF for Grignard reactions
Reaction MonitoringHPLC or GC-MS to ensure high purity
PurificationRecrystallization from appropriate solvent systems

These parameters are based on documented methods for similar propiophenone derivatives .

Chemical Reactions

Reactivity Profile

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can participate in various chemical transformations due to its functional groups:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the ketone group:

  • Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the side chain to carboxylic acid derivatives

  • The methoxy group can be demethylated under specific oxidation conditions

Reduction Pathways

The ketone functionality can be reduced using appropriate reducing agents:

  • Sodium borohydride (NaBH4) selectively reduces the ketone to a secondary alcohol

  • Lithium aluminum hydride (LiAlH4) can effect more complete reduction

Reaction Products Table

Reaction TypeReagentsMajor ProductConditions
OxidationKMnO4/H+Corresponding carboxylic acidAqueous, room temperature
ReductionNaBH4Secondary alcohol derivativeMethanol, 0°C
DemethylationBBr32'-Hydroxypropiophenone derivativeDCM, -78°C to rt
HalogenationBr2, FeCl3Brominated derivativesRoom temperature

Applications in Scientific Research

Organic Synthesis Applications

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone serves as a valuable intermediate in organic synthesis:

  • Precursor for heterocyclic compound synthesis

  • Building block for more complex molecular structures

  • Model compound for studying reaction mechanisms

The unique substitution pattern makes it useful for investigating steric and electronic effects in various chemical transformations.

Medicinal Chemistry Applications

In organic synthesis, 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone serves as an intermediate for constructing more complex organic molecules. Its unique structural features provide a scaffold for developing compounds with potential biological activities.

Biological Activity

Antimicrobial Properties

Related propiophenone derivatives have demonstrated antimicrobial activity against various pathogens:

Target OrganismActivity LevelStudy Type
MRSAModerate to HighIn vitro assays
Gram-negative bacteriaVariableZone of inhibition tests
Mycobacterium speciesLow to ModerateMinimum inhibitory concentration (MIC) assays

Studies of analogous compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.16 to 0.68 µM.

Structure-Activity Relationships

The specific structural features of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone contribute to its potential biological activity:

  • The 2'-methoxy group influences hydrogen bonding capabilities and interaction with biological targets

  • The 2,4-dimethylphenyl moiety affects lipophilicity and membrane permeability

  • The propiophenone backbone provides conformational flexibility important for binding to receptor sites

Compounds with similar structures but different substitution patterns show varying levels of biological activity, indicating the importance of these specific structural elements.

Comparative Analysis

Comparison with Structural Analogs

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone can be compared with several structural analogs to understand the effect of substitution patterns:

CompoundKey Structural DifferenceEffect on Properties
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenoneMethoxy at meta vs. ortho positionDifferent electronic distribution, altered receptor binding
3-(2,4-Dimethylphenyl)-4'-methoxypropiophenoneMethoxy at para vs. ortho positionIncreased distance between functional groups, different spatial arrangement
3-(2,5-Dimethylphenyl)-2'-methoxypropiophenoneDimethyl at 2,5 vs. 2,4 positionsAltered steric hindrance, different conformational preferences

These structural differences affect reactivity, binding affinity to biological targets, and physicochemical properties .

Synthesis Efficiency Comparison

The efficiency of various synthetic approaches for 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone and related compounds can be compared:

Synthetic MethodTypical Yield (%)AdvantagesLimitations
Friedel-Crafts acylation60-75Single-step process, scalableRequires harsh conditions, potential regioselectivity issues
Grignard reaction pathway70-85Higher selectivity, milder conditionsMulti-step process, moisture-sensitive reagents
Wittig reaction followed by reduction50-65Good stereoselectivityMore complex, higher cost

Future Research Directions

Based on the current understanding of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone, several promising research directions emerge:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Development of more efficient and environmentally friendly synthetic routes

  • Investigation of potential applications in materials science, particularly in photoactive materials

  • Exploration of synergistic effects with established antimicrobial or anticancer agents

  • Computational studies to predict binding modes with potential biological targets

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